molecular formula C13H11NO5 B13557901 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL (2R)-oxolane-2-carboxylate

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL (2R)-oxolane-2-carboxylate

Cat. No.: B13557901
M. Wt: 261.23 g/mol
InChI Key: HMQLJJPUSZLJTE-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL (2R)-oxolane-2-carboxylate is a complex organic compound that belongs to the class of isoindolinone derivatives This compound is characterized by the presence of a dioxoisoindoline moiety and an oxolane carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL (2R)-oxolane-2-carboxylate typically involves the reaction of isoindoline derivatives with oxolane carboxylate precursors. One common method involves the use of phthalic anhydride and an appropriate oxolane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as triethylamine, and requires specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple purification steps, such as recrystallization and chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL (2R)-oxolane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted isoindolinone derivatives, which can be further utilized in different applications .

Scientific Research Applications

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL (2R)-oxolane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL (2R)-oxolane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL (2R)-oxolane-2-carboxylate is unique due to its specific combination of the dioxoisoindoline and oxolane carboxylate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C13H11NO5

Molecular Weight

261.23 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) (2R)-oxolane-2-carboxylate

InChI

InChI=1S/C13H11NO5/c15-11-8-4-1-2-5-9(8)12(16)14(11)19-13(17)10-6-3-7-18-10/h1-2,4-5,10H,3,6-7H2/t10-/m1/s1

InChI Key

HMQLJJPUSZLJTE-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@@H](OC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

C1CC(OC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.